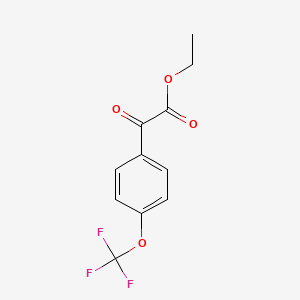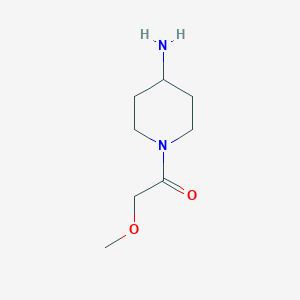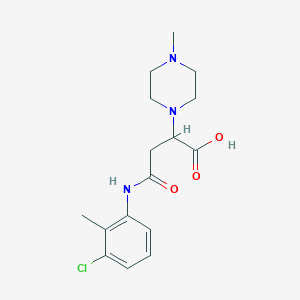
4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as CMPI, is a synthetic compound that has been studied for its potential use in scientific research. This compound is classified as a piperazine derivative and has shown promising results in various studies.
作用机制
The exact mechanism of action of 4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not fully understood, but it is believed to act by modulating the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects depending on the concentration and duration of exposure. This compound has been shown to modulate neurotransmitter release, inhibit cancer cell growth, and induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of 4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is its potential use as a modulator of neurotransmitter release and as a potential anti-cancer agent. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain lab experiments. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
未来方向
There are several potential future directions for research on 4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. One potential area of research is in the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is potential for the development of new drugs based on the structure of this compound for use in various scientific research applications.
合成方法
The synthesis of 4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves the reaction between 3-chloro-2-methyl aniline and 4-methylpiperazine in the presence of a catalyst. The resulting product is then subjected to further reactions to produce the final compound. This synthesis method has been optimized to produce high yields of this compound with purity levels suitable for scientific research.
科学研究应用
4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has shown potential as a modulator of neurotransmitter release. This compound has also been studied for its potential use in cancer research, where it has shown promising results as a potential anti-cancer agent.
属性
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-12(17)4-3-5-13(11)18-15(21)10-14(16(22)23)20-8-6-19(2)7-9-20/h3-5,14H,6-10H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXHBRWLBYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576436.png)
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2576437.png)
![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)
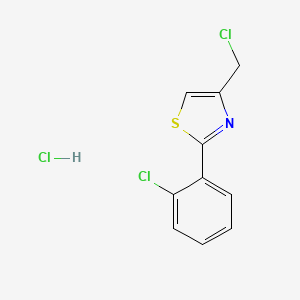
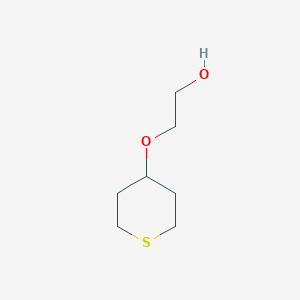
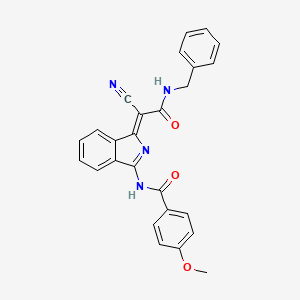
![N-(4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2576444.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2576449.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2576450.png)

